molecular formula C22H19N3O2S B2608082 N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 954053-27-1

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2608082
CAS No.: 954053-27-1
M. Wt: 389.47
InChI Key: OFMBVWCIAKPPQA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 3-methoxyphenyl group and a pyridin-3-ylmethyl substituent. The compound’s structure combines a benzothiazole core with a flexible acetamide linker, enabling interactions with diverse biological targets. Its 3-methoxy group may enhance lipophilicity, while the pyridine moiety could contribute to hydrogen bonding or π-π stacking in target binding .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-8-4-6-16(12-18)13-21(26)25(15-17-7-5-11-23-14-17)22-24-19-9-2-3-10-20(19)28-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBVWCIAKPPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide, with the CAS number 954053-27-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In a study evaluating benzothiazole derivatives, the lead compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.20 to 2.58 μM against multiple cancer types, suggesting potent anticancer activity .

The mechanism by which benzothiazole derivatives exert their effects often involves the induction of apoptosis and inhibition of cell migration. For example, a related compound was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells while decreasing pro-inflammatory cytokines like IL-6 and TNF-α . The structural modifications in these compounds can enhance their interaction with specific biological targets, leading to improved therapeutic efficacy.

Antiviral Potential

Benzothiazole derivatives have also been explored for their antiviral properties. In particular, some compounds have shown activity against SARS-CoV-2 protease, indicating their potential as antiviral agents . The design of these compounds often includes modifications that enhance their binding affinity to viral proteins.

Study 1: Anticancer Activity Assessment

A recent study synthesized various benzothiazole compounds and evaluated their anticancer activities. Among them, a compound structurally related to this compound exhibited IC50 values below 1 μM against several cancer cell lines . The study highlighted the importance of functional groups in enhancing biological activity.

Study 2: Antiviral Activity Evaluation

Another investigation focused on the antiviral potential of benzothiazole derivatives against SARS-CoV-2. The results indicated that specific structural modifications led to significant improvements in inhibitory activity against the viral protease, with promising IC50 values . This suggests that this compound may also possess similar antiviral properties.

Data Summary

Activity IC50 Value (μM) Cell Lines/Targets
Anticancer0.20 - 2.58A431, A549, H1299
Antiviral (SARS-CoV-2)Not specifiedViral protease

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that derivatives of compounds containing the benzothiazole moiety exhibit significant antiviral properties. For instance, a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated inhibitory activity against MERS-CoV, with some compounds showing IC50 values as low as 0.09 μM, indicating strong potential for development as antiviral agents . The structure–activity relationship (SAR) studies highlighted that modifications at the benzothiazole and phenyl rings enhanced antiviral efficacy.

Cancer Research
Compounds similar to N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide have been investigated for their anticancer properties. The presence of the benzothiazole ring is critical for the cytotoxic effects observed in various cancer cell lines. For example, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .

Pharmacology

Enzyme Inhibition
The compound has been studied for its role as an inhibitor of transmembrane serine protease 2 (TMPRSS2), which is crucial for viral entry into host cells. Inhibitors targeting TMPRSS2 could provide therapeutic avenues for treating viral infections, including COVID-19 . The efficacy of these inhibitors was demonstrated through various in vitro assays, showing promising results in reducing viral load.

Neuroprotective Effects
Research has also explored the neuroprotective potential of benzothiazole derivatives. Compounds similar to this compound have shown protective effects against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival . These findings suggest that such compounds could be further developed into therapeutic agents for conditions like Alzheimer's disease.

Material Science

Synthesis of Functional Materials
The synthesis of this compound has implications in material science, particularly in the development of organic semiconductors and sensors. The unique electronic properties imparted by the benzothiazole structure enable its application in organic photovoltaic devices and field-effect transistors . Characterization studies have shown that films made from these compounds exhibit desirable conductivity and stability.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntiviral agentsIC50 values as low as 0.09 μM against MERS-CoV
Cancer ResearchAnticancer agentsSelective toxicity towards cancer cells
PharmacologyTMPRSS2 inhibitionReduced viral load in vitro
NeuroprotectionProtection against neurodegenerationModulation of oxidative stress pathways
Material ScienceOrganic semiconductorsEnhanced conductivity and stability

Case Studies

Case Study 1: Antiviral Efficacy Against MERS-CoV
In a study published in Nature Communications, researchers synthesized a series of benzothiazole derivatives and evaluated their antiviral activity against MERS-CoV. The most potent compound exhibited an IC50 value of 0.09 μM with no observed cytotoxicity, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of benzothiazole derivatives on neuronal cell lines exposed to oxidative stress. Results showed that specific modifications to the benzothiazole ring enhanced cell viability significantly compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzothiazole-acetamide derivatives (Table 1):

Compound Name Key Substituents Biological Activity Reference
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((1H-1,2,4-triazol-3-yl)thio)acetamide (5j) 6-ethoxy, 1,2,4-triazole-thio Anticonvulsant (ED50: 54.8 mg/kg)
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolinyl)acetamide (4l) 6-fluoro, isoquinoline Not specified (HPLC purity: 92.1%)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Piperazine-sulfonyl, difluorophenyl Antimicrobial (Gram-positive bacteria)

Key Observations:

  • Substituent Position and Bioactivity : Fluorine or alkoxy groups at the 6-position of benzothiazole (e.g., 5j, 4l) are associated with enhanced CNS activity (e.g., anticonvulsant effects) due to improved blood-brain barrier penetration .
  • Heterocyclic Additions : Compounds with triazole or piperazine moieties (e.g., 5j, 47) show varied activities, suggesting that the pyridinylmethyl group in the target compound might confer unique binding interactions .

Key Observations :

  • The target compound’s yield is expected to align with similar derivatives (70–90%) if optimized .
  • Use of DMF and triethylamine as solvents/bases is common, ensuring efficient reaction progression .
Physicochemical Properties

Comparative data for melting points, purity, and spectral characteristics are summarized below:

Compound Name Melting Point (°C) HPLC Purity (%) IR Key Peaks (cm⁻¹) Reference
Target Compound Not reported Not reported Expected C=O (~1650–1700) -
P19 (Thiazolidinedione) 263.9 97.2 1715 (C=O), 1654 (C=N)
4l (Fluoro derivative) 252.4 92.1 1680 (C=O), 1530 (C-F)
5j (Triazole-thio) Not reported >95 1675 (C=O), 1230 (C-S)

Key Observations :

  • High HPLC purity (>90%) is typical for well-characterized derivatives .
  • The target compound’s IR spectrum would likely show C=O stretching (~1680 cm⁻¹) and aromatic C-H bending (~3000 cm⁻¹) consistent with its structure .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide?

A two-step approach is commonly employed:

Acetylation of 2-aminobenzothiazole derivatives : React 2-aminobenzothiazole with triethyl orthoformate and sodium azide in acetic acid under reflux. This avoids moisture-sensitive acetylating agents (e.g., acetyl chloride) and ensures mild conditions .

Substitution and coupling : Introduce the 3-methoxyphenyl and pyridinylmethyl groups via nucleophilic substitution or condensation reactions. Optimize solvent choice (e.g., dichloromethane) and catalysts (e.g., carbodiimides) to enhance yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • 1H/13C-NMR : Confirm proton environments (e.g., aromatic peaks at δ 7.2–8.3 ppm for benzothiazole and pyridine moieties) and carbon assignments (e.g., carbonyl at ~170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., m/z 193.0 [M+H]+ for the core acetamide scaffold) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Antifungal assays : Use disc diffusion methods against C. albicans, A. flavus, and A. niger. Compare inhibition zones to standards like miconazole. Note that substituents (e.g., nitro groups) significantly alter potency .
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in biological activity data between derivatives be resolved?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., nitro) on benzothiazole enhance antifungal activity against A. flavus but reduce potency against P. notatum .
  • Solubility and logP adjustments : Modify methoxy or pyridinylmethyl groups to improve membrane permeability. Use HPLC to correlate lipophilicity with bioactivity .

Q. What computational approaches predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transfer interactions. For analogous benzothiazole derivatives, DFT reveals electron-deficient thiazole rings that favor nucleophilic attack .
  • Molecular docking : Simulate binding poses with target enzymes (e.g., fungal lanosterol 14α-demethylase). Prioritize derivatives with hydrogen-bonding interactions at active sites .

Q. What mechanistic insights explain the acetylation reaction pathway?

  • Proposed mechanism : Triethyl orthoformate activates the amine group of benzothiazole, forming an intermediate imine. Sodium azide facilitates nucleophilic acyl substitution with acetic acid, yielding the acetamide .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize reflux time (8–10 hours) and avoid intermediate degradation .

Q. How can pharmacokinetic properties be enhanced without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl groups) on the methoxyphenyl ring to improve oral bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., pyridinylmethyl oxidation) and block them with fluorine substituents .

Data Contradictions and Validation

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?

  • Solvent and pH effects : DMSO-d₆ may downfield-shift NH protons (δ 12.75 ppm) compared to CDCl₃. Adjust pH to stabilize tautomeric forms .
  • Crystallographic validation : Resolve ambiguities via X-ray diffraction. For example, thiazole rings in analogous compounds exhibit dihedral angles of ~80° with aromatic planes, affecting spectral interpretations .

Q. Why do antifungal activities vary significantly between N-(benzo[d]thiazol-2-yl)acetamide derivatives?

  • Steric hindrance : Bulky substituents (e.g., bromophenyl) reduce binding to fungal cytochrome P450 enzymes.
  • Membrane penetration : Hydrophobic groups (e.g., methyl) enhance uptake but may decrease solubility, as seen in compound 9d (4-methylphenyl derivative) .

Methodological Tables

Q. Table 1. Antifungal Activity of Representative Derivatives (Zone of Inhibition, mm)

CompoundC. albicansA. flavusA. nigerP. notatum
S30A122181512
S30 (Nitro)1924108
Miconazole25262018
Data sourced from in vitro disc diffusion assays .

Q. Table 2. Key NMR Assignments for Core Structure

Proton/Carbonδ (ppm)Assignment
NH (acetamide)12.32Singlet, DMSO-d₆
C=O170.2Carbonyl carbon
OCH₃3.85Singlet, methoxy group
Data compiled from .

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